![molecular formula C22H25FN6O2 B2408340 1-(4-fluorobenzyl)-3-methyl-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013989-02-0](/img/structure/B2408340.png)
1-(4-fluorobenzyl)-3-methyl-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-3-methyl-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-3-methyl-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-3-methyl-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, as a class of compounds related to the given chemical structure, were designed to improve water solubility and evaluated for their binding affinity at adenosine receptor subtypes and inhibition of monoamine oxidases (MAO). These compounds, identified as dual-target-directed A1/A2A adenosine receptor antagonists, showed potential for both symptomatic and disease-modifying treatment of neurodegenerative diseases. One compound, in particular, demonstrated potent triple-target inhibition, suggesting advantages over single-target therapeutics for treating conditions like Alzheimer's and Parkinson's diseases (Brunschweiger et al., 2014).
Potential Antidepressant Agents
A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated that selected compounds, such as 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibited potential as antidepressants in animal models. These findings suggest a promising avenue for the development of new antidepressant and/or anxiolytic therapies (Zagórska et al., 2016).
Anticonvulsant Activity
Compounds bearing structural similarities to the provided chemical formula, specifically analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, were synthesized and tested for their anticonvulsant activity. These studies contribute to the understanding of how modifications to the purine scaffold can impact pharmacological activity, offering insights into the design of new anticonvulsant drugs (Kelley et al., 1995).
Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed compounds with potent cytotoxic properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. This research indicates the potential for developing new anticancer drugs based on modifications of the purine structure (Deady et al., 2003).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methyl-7-propyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-6-11-27-18-19(24-21(27)29-15(4)13(2)14(3)25-29)26(5)22(31)28(20(18)30)12-16-7-9-17(23)10-8-16/h7-10H,6,11-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQUZRXTQFAYFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.